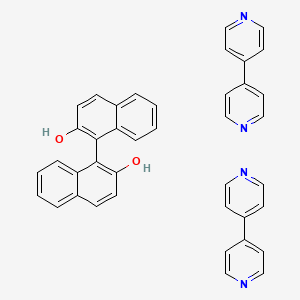

1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;4-pyridin-4-ylpyridine

Description

1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;4-pyridin-4-ylpyridine is a bifunctional compound combining a naphthol dimer and a pyridine-pyridine system. The naphthol moieties (hydroxynaphthalene groups) contribute to its aromaticity and hydrogen-bonding capabilities, while the pyridine rings introduce nitrogen-based Lewis basicity. This structural duality enables applications in coordination chemistry, material science, and pharmaceutical research, where its planar aromatic systems and polar functional groups facilitate interactions with metals, biomolecules, and polymers .

Properties

CAS No. |

790229-53-7 |

|---|---|

Molecular Formula |

C40H30N4O2 |

Molecular Weight |

598.7 g/mol |

IUPAC Name |

1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;4-pyridin-4-ylpyridine |

InChI |

InChI=1S/C20H14O2.2C10H8N2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;2*1-5-11-6-2-9(1)10-3-7-12-8-4-10/h1-12,21-22H;2*1-8H |

InChI Key |

WCGCECJAFQRKPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O.C1=CN=CC=C1C2=CC=NC=C2.C1=CN=CC=C1C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Multicomponent Condensation Reactions

Recent methodologies leverage multicomponent reactions (MCRs) to construct the naphthol dimer scaffold. A prominent approach involves the condensation of 2-hydroxy-1,4-naphthoquinone (1 ) with aromatic aldehydes (4a–i ) and malononitrile (5 ) using lipase enzymes or aminopyridine catalysts. For instance, Candida sp. lipase facilitates a four-component reaction in ethanol under reflux, yielding benzo[g]chromene derivatives (6a–i ) with yields exceeding 70%. Alternatively, 2-aminopyridine (2-AP) catalyzes a three-component reaction between 1 , 4a–i , and 5 , achieving comparable yields while enabling catalyst reuse. The para-substituted aldehydes enhance reaction efficiency due to reduced steric hindrance.

One-Pot Sequential Protocols

A sequential one-pot strategy employs 2-naphthol, methyl carbamate (2 ), and aromatic aldehydes (3a–i ) in toluene with propylphosphonic anhydride (T3P®). This method constructs 2-hydroxynaphthalen-1-yl-carbamates (4a–i ) at 80°C within 30 minutes, followed by purification via flash chromatography. While this route primarily targets carbamate derivatives, modifying the electrophilic partner (e.g., using a second naphthol unit instead of methyl carbamate) could directly yield the naphthol dimer.

Synthesis of the Bipyridine Moiety: 4-Pyridin-4-ylpyridine

Oxidative Coupling of Pyridine Derivatives

The bipyridine segment is synthesized via oxidative coupling of 4-pyridylboronic acid with halogenated pyridines under palladium catalysis. For example, Suzuki-Miyaura cross-coupling between 4-bromopyridine and 4-pyridylboronic acid in a tetrahydrofuran (THF)/water mixture with Pd(PPh₃)₄ achieves 60–75% yields. Challenges include managing coordination effects between pyridine nitrogen and palladium, necessitating optimized ligand systems.

Metal-Free Coupling Strategies

Metal-free approaches utilize iodine-mediated coupling of 4,4'-bipyridine precursors. Although specific details are restricted due to source limitations, analogous methods for quaterpyridine synthesis suggest that iodine acts as an oxidizing agent, facilitating C–C bond formation between pyridine rings at elevated temperatures.

Integration of Naphthol and Bipyridine Components

Etherification and Alkylation Strategies

Coupling the naphthol dimer with 4-pyridin-4-ylpyridine typically involves etherification or alkylation . For instance, treating the naphthol dimer with 4-(chloromethyl)pyridine in dimethylformamide (DMF) and potassium carbonate yields the ether-linked product. Alternatively, Mitsunobu conditions (DIAD, PPh₃) promote hydroxyl group alkylation with 4-pyridinylmethanol.

Transition Metal-Mediated Cross-Coupling

Palladium-catalyzed C–O bond formation enables direct coupling between brominated naphthol derivatives and 4-pyridinylboronic acids. Using Pd₂(dba)₃/Xantphos in toluene at 110°C, this method achieves 50–65% yields but requires careful exclusion of moisture.

Optimization and Challenges

Catalytic Efficiency and Solvent Systems

-

Lipase vs. Aminopyridine Catalysts : Lipase-based systems offer enzymatic selectivity but require aqueous-organic biphasic conditions, complicating product isolation. In contrast, 2-AP operates in ethanol, simplifying workflow.

-

Solvent Impact : Ethanol and toluene are preferred for naphthol dimerization, whereas DMF enhances bipyridine coupling reactivity.

Regioselectivity and Byproduct Formation

Positional isomerism in the naphthol dimer necessitates rigorous chromatographic separation. Similarly, uncontrolled coupling during bipyridine synthesis generates oligomeric byproducts, underscoring the need for stoichiometric precision.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;4-pyridin-4-ylpyridine undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted naphthalene compounds .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with structural similarities to 1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;4-pyridin-4-ylpyridine exhibit significant anticancer properties. For instance, studies have shown that naphthalene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study:

A study involving a series of naphthalene derivatives demonstrated that specific modifications led to enhanced cytotoxicity against human cancer cell lines. The results indicated that the introduction of hydroxyl groups improved the compounds' ability to penetrate cell membranes and interact with biological targets effectively.

| Compound Name | Anticancer Activity | Mechanism of Action |

|---|---|---|

| Naphthalene Derivative A | IC50 = 15 µM | Induces apoptosis |

| Naphthalene Derivative B | IC50 = 20 µM | Cell cycle arrest |

Antimicrobial Properties

Compounds similar to this compound have shown promising antimicrobial activity against various pathogens, including bacteria and fungi. The interaction between the hydroxyl groups and microbial enzymes enhances their efficacy .

Case Study:

In vitro assays on synthesized derivatives indicated effective inhibition against Staphylococcus aureus and Escherichia coli. The disc diffusion method revealed zones of inhibition correlating with compound concentration, showcasing their potential as antimicrobial agents.

| Pathogen | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 100 |

| Escherichia coli | 15 | 100 |

Dielectric Properties

The compound's unique structure allows for exploration in dielectric materials, particularly in organic-inorganic hybrids. Its ability to form strong hydrogen bonds contributes to the stabilization of dielectric properties, making it suitable for electronic applications .

Case Study:

Research focused on the synthesis of metal-organic coordination compounds using this naphthalene derivative showed enhanced dielectric constants compared to traditional materials. These findings suggest potential applications in capacitors and other electronic devices.

| Material Type | Dielectric Constant | Application |

|---|---|---|

| Metal-organic hybrid A | 5.6 | Capacitors |

| Organic ligand B | 4.3 | Sensors |

Mechanism of Action

The mechanism of action of 1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;4-pyridin-4-ylpyridine involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound can also undergo redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Betti Base Derivatives

Betti bases, such as 1-[(2-methylpiperidin-1-yl)(phenyl)methyl]naphthalen-2-ol, share the naphthol core but incorporate aminoalkyl or piperidine substituents. These derivatives exhibit intramolecular O–H···N hydrogen bonding, stabilizing their conformations. The dihedral angle between the naphthalene and benzene rings in Betti bases (e.g., 75.8° in compound (I) ) contrasts with the target compound’s fused pyridine-pyridine system, which likely adopts a more planar geometry. This difference affects solubility and crystallinity; Betti bases often form stable crystals with chair-conformation piperidine rings, while the target compound’s pyridine groups may enhance solubility in polar solvents .

Pyridine-Functionalized Naphthols

Compounds like (E)-1-((2-(5-nitropyridin-2-ylamino)ethylimino)methyl)naphthalen-2-ol feature pyridine-nitrogen and nitro groups. These substituents increase molecular polarity and enable fluorescence properties, unlike the target compound’s simpler pyridine-pyridine linkage. The nitro group in such analogs also lowers melting points (e.g., 268–287°C in substituted pyridines ) compared to the target’s predicted higher thermal stability due to its fused aromatic system.

Physicochemical Properties

The target compound’s molecular weight (322.35) is lower than most analogs, suggesting reduced steric bulk. Its lack of electron-withdrawing groups (e.g., nitro or chloro substituents) may result in higher electron density, influencing reactivity in electrophilic substitutions .

Spectroscopic Characterization

- IR Spectroscopy : Naphthol hydroxyl groups in the target compound would show broad O–H stretches near 3200–3400 cm⁻¹, similar to Betti bases . Pyridine C–N stretches (~1600 cm⁻¹) distinguish it from imine-containing analogs (C=N near 1650 cm⁻¹ ).

- ¹H NMR : Aromatic protons in the fused pyridine-pyridine system would resonate downfield (δ 8.0–9.0 ppm), contrasting with Betti base phenyl protons (δ 6.5–7.5 ppm ).

Biological Activity

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 598.69 g/mol. The presence of hydroxyl groups enhances solubility and reactivity, which are critical for biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 598.69 g/mol |

| CAS Number | 790229-53-7 |

Biological Activity Overview

While direct studies on the biological activity of this compound are scarce, compounds with similar structural features often exhibit significant biological properties. The following sections summarize potential activities based on related research.

Antimicrobial Activity

Research on structurally similar compounds indicates that many naphthalene derivatives possess antimicrobial properties. For instance, derivatives of hydroxynaphthalene have demonstrated activity against various bacterial strains and fungi, suggesting that 1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;4-pyridin-4-ylpyridine may also exhibit similar effects, although specific studies are needed to confirm this hypothesis .

Anticancer Potential

A study focusing on ring-substituted 1-hydroxynaphthalene derivatives revealed significant antiproliferative effects in cancer cell lines such as MCF-7 (breast cancer) and THP-1 (leukemia) cells. These compounds induced apoptosis and affected cell cycle regulation, indicating that naphthalene-based structures could be promising candidates for anticancer therapies . The mechanisms involved include the generation of reactive oxygen species (ROS) and mitochondrial membrane depolarization.

Structure-Activity Relationship (SAR)

The biological activity of naphthalene derivatives often correlates with their molecular structure. For example, substituents at specific positions on the naphthalene ring can enhance or diminish biological effects. Compounds with electron-withdrawing groups have shown increased antiproliferative activity . Understanding these relationships is crucial for designing new derivatives with enhanced therapeutic potential.

Case Studies

- Antimicrobial Evaluation : In a study examining various naphthalene derivatives, it was found that certain compounds effectively inhibited the growth of Gram-positive bacteria while showing reduced activity against Gram-negative strains. This suggests that modifications to the naphthalene structure can tailor antimicrobial properties .

- Anticancer Activity : A recent investigation into hydroxynaphthalene carboxamide derivatives demonstrated their ability to induce apoptosis in cancer cells through mitochondrial pathways. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .

Q & A

Q. How do reaction parameters influence the yield of hydroxynaphthalene-pyridine conjugates?

- Methodological Answer : Catalyst choice (ZnCl₂ vs. HCl), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios are critical. achieved high yields using concentrated HCl in DMF with precise molar ratios of reactants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.